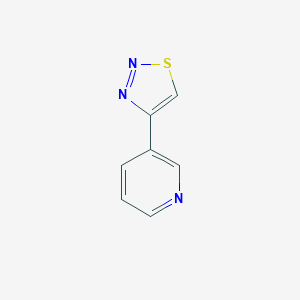

3-(4-1,2,3-Thiadiazolyl)pyridine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-1,2,3-Thiadiazolyl)pyridine typically involves the reaction of 4-chloropyridine with 1,2,3-thiadiazole in an appropriate solvent under inert atmosphere and heating conditions . The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-1,2,3-Thiadiazolyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Aplicaciones Científicas De Investigación

Chemistry

3-(4-1,2,3-Thiadiazolyl)pyridine serves as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for the introduction of various functional groups onto the pyridine ring, facilitating the development of derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits notable biological activities :

- Antimicrobial Properties: Studies have shown efficacy against various microbial strains, suggesting potential use in developing new antimicrobial agents .

- Anticancer Activity: The compound has been investigated for its ability to inhibit key enzymes involved in cancer cell metabolism, particularly pyruvate kinase (PK), leading to reduced energy production in cancer cells .

Medicine

The unique structural features of this compound make it a candidate for drug development:

- Drug Development: Its interaction with biological targets such as PK highlights its potential as a lead compound for anticancer drugs .

- Pharmacokinetics: Preliminary studies suggest good bioavailability due to its ability to interact effectively with cellular targets.

Industry

In industrial applications, this compound is explored for:

- Material Science: The combination of aromatic rings and heteroatoms suggests potential uses in developing new materials with unique electronic and optical properties.

- Chemical Processes: Its versatility allows for applications in various chemical processes and product formulations.

Case Study 1: Anticancer Activity

A study published in Annals of Medical and Health Sciences Research investigated the anticancer effects of thiadiazole-pyridine derivatives. The results indicated promising activity against cancer cell lines when compared to standard medications, demonstrating the potential of these compounds in therapeutic applications .

Case Study 2: Antimicrobial Efficacy

Research highlighted in MDPI focused on the antimicrobial properties of thiadiazole derivatives. The findings showed significant activity against both bacterial and fungal pathogens, supporting further exploration of these compounds as antimicrobial agents .

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyridine ring + thiadiazole moiety | Antimicrobial, Anticancer |

| 5-(4-Pyridyl)-1,2,3-thiadiazole | Pyridyl group attached to thiadiazole | Antimicrobial |

| 2-Amino-1,3,4-thiadiazole | Amino group enhances reactivity | Anticancer |

Mecanismo De Acción

The mechanism of action of 3-(4-1,2,3-Thiadiazolyl)pyridine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular proteins and enzymes . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-Thiadiazole: Shares the thiadiazole ring but lacks the pyridine moiety.

Pyridine: A simple nitrogen-containing heterocycle without the thiadiazole ring.

Uniqueness

3-(4-1,2,3-Thiadiazolyl)pyridine is unique due to the combination of the pyridine and 1,2,3-thiadiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications in various fields of research and industry.

Actividad Biológica

3-(4-1,2,3-Thiadiazolyl)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the compound's antimicrobial properties, anticancer potential, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a thiadiazole moiety. This structural configuration is critical for its biological activity, as the presence of both nitrogen and sulfur atoms can enhance interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds containing thiadiazole are known for their ability to inhibit the growth of various bacteria and fungi. A study demonstrated that derivatives of thiadiazole showed potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Table 1: Antimicrobial activity of this compound against selected microorganisms.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study evaluated its effects on human cancer cell lines, revealing that it induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study:

In vitro studies conducted on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis via caspase activation |

| MCF-7 | 30 | Cell cycle arrest |

Table 2: Anticancer effects of this compound on human cancer cell lines.

Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines in vitro, indicating its usefulness in managing inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thiadiazole ring is believed to facilitate binding with enzymes or receptors involved in disease processes.

Propiedades

IUPAC Name |

4-pyridin-3-ylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S/c1-2-6(4-8-3-1)7-5-11-10-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVHPXARMPURMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512481 | |

| Record name | 3-(1,2,3-Thiadiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-27-6 | |

| Record name | 3-(1,2,3-Thiadiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.